molecular formula C23H30N2O3S B10954019 6-(1-adamantyl)-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione

6-(1-adamantyl)-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione

Cat. No.: B10954019
M. Wt: 414.6 g/mol
InChI Key: NBKOLADYUCUELK-UHFFFAOYSA-N
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Description

6-(1-adamantyl)-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione is a synthetic organic compound that belongs to the class of pyrimidinethiones This compound is characterized by the presence of an adamantyl group, a trimethoxyphenyl group, and a dihydropyrimidinethione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-adamantyl)-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione typically involves multi-step organic reactions. One possible route includes:

    Formation of the Pyrimidine Core: Starting with a suitable precursor, such as a β-keto ester, the pyrimidine core can be constructed through a cyclization reaction with guanidine or thiourea under acidic or basic conditions.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, using a trimethoxybenzene derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the pyrimidinethione core.

    Reduction: Reduction reactions could target the pyrimidinethione core, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The adamantyl and trimethoxyphenyl groups may participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified pyrimidinethione core.

    Substitution: Functionalized derivatives with new substituents on the adamantyl or trimethoxyphenyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology

    Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to its structural features.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific diseases.

Industry

    Specialty Chemicals: Use in the production of specialty chemicals with specific applications in various industries.

Mechanism of Action

The mechanism of action of 6-(1-adamantyl)-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione would depend on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl and trimethoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-adamantyl)-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione is unique due to the presence of the trimethoxyphenyl group, which may impart distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C23H30N2O3S

Molecular Weight

414.6 g/mol

IUPAC Name

6-(1-adamantyl)-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-2-thione

InChI

InChI=1S/C23H30N2O3S/c1-26-18-7-16(8-19(27-2)21(18)28-3)17-9-20(25-22(29)24-17)23-10-13-4-14(11-23)6-15(5-13)12-23/h7-9,13-15,17H,4-6,10-12H2,1-3H3,(H2,24,25,29)

InChI Key

NBKOLADYUCUELK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C=C(NC(=S)N2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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